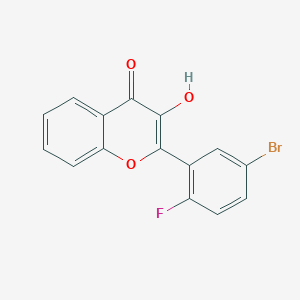![molecular formula C20H26N2O2 B10773398 3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a selective antagonist of transient receptor potential vanilloid 3 (TRPV3), optimized for pharmacological, physicochemical, and absorption, distribution, metabolism, and excretion (ADME) properties . This compound is a potent and selective tool for studying TRPV3, which is involved in various physiological processes, including pain sensation and thermoregulation .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of compound 74a would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Details on the industrial production methods are not explicitly provided in the available literature .
Analyse Chemischer Reaktionen
Types of Reactions: Compound 74a can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl groups can be reduced under specific conditions to form corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Compound 74a has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV3 receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological functions of TRPV3, including its role in pain sensation and thermoregulation.
Medicine: Potential therapeutic applications in treating conditions related to TRPV3 dysfunction, such as neuropathic pain.
Industry: May be used in the development of new pharmaceuticals targeting TRPV3
Wirkmechanismus
Compound 74a exerts its effects by selectively antagonizing the TRPV3 receptor. This receptor is a member of the transient receptor potential (TRP) channel family and is involved in various physiological processes. By blocking TRPV3, compound 74a can modulate pain sensation and thermoregulation. The molecular targets include the TRPV3 ion channel, and the pathways involved are related to calcium ion influx and signal transduction .
Similar Compounds:
Compound 74b: Another TRPV3 antagonist with a slightly different chemical structure.
Compound 75a: A TRPV4 antagonist with similar pharmacological properties but targeting a different TRP channel.
Uniqueness: Compound 74a is unique due to its high selectivity and potency for TRPV3, making it an excellent tool for studying this specific receptor. Its optimized ADME properties also make it suitable for in vivo studies, providing a significant advantage over other similar compounds .
Eigenschaften
Molekularformel |
C20H26N2O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C20H26N2O2/c1-18(2,3)14-8-10-22-16(11-14)20(12-19(4,24)13-20)17(23)15-7-5-6-9-21-15/h5-11,17,23-24H,12-13H2,1-4H3/t17-,19?,20?/m1/s1 |
InChI-Schlüssel |
CWNBNHVIRBCANH-QHGAOEGBSA-N |
Isomerische SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)[C@@H](C3=CC=CC=N3)O)O |
Kanonische SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)C(C3=CC=CC=N3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



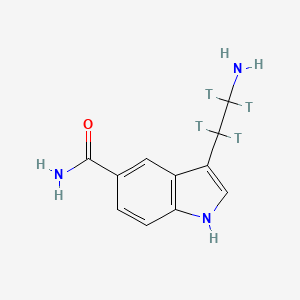
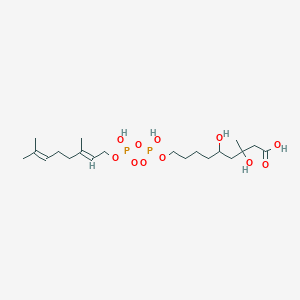
![[3H]sumatriptan](/img/structure/B10773331.png)

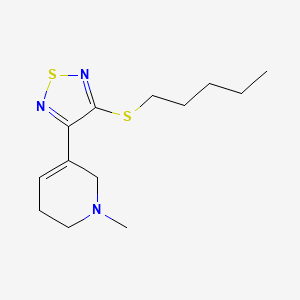
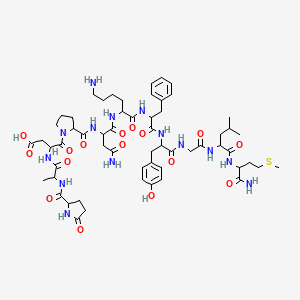
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
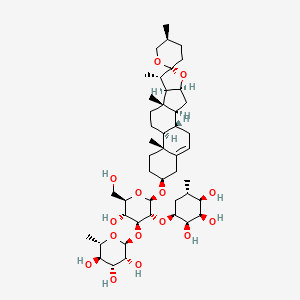
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
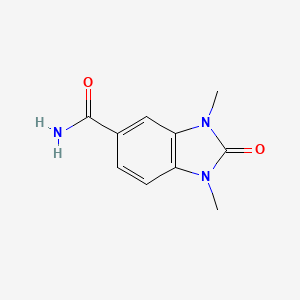

![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)

